molecular formula C21H17ClN2O5 B12683995 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid CAS No. 83488-01-1

4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid

Cat. No.: B12683995
CAS No.: 83488-01-1
M. Wt: 412.8 g/mol
InChI Key: CQUZBRWOZHEVIF-UHFFFAOYSA-N
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Description

4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid is an azo dye derived from 3-hydroxy-2-naphthoic acid, characterized by a 2-chloroethoxy carbonyl substituent on the o-tolyl (2-methylphenyl) ring. This compound belongs to a class of aromatic azo dyes, which are widely utilized in industrial and cosmetic applications due to their vibrant colors and stability.

Properties

CAS No.

83488-01-1

Molecular Formula

C21H17ClN2O5

Molecular Weight

412.8 g/mol

IUPAC Name

4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C21H17ClN2O5/c1-12-6-7-14(21(28)29-9-8-22)11-17(12)23-24-18-15-5-3-2-4-13(15)10-16(19(18)25)20(26)27/h2-7,10-11,25H,8-9H2,1H3,(H,26,27)

InChI Key

CQUZBRWOZHEVIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCCCl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid typically involves multiple steps. One common method starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative. The chloroethoxycarbonyl group is then introduced via an esterification reaction using 2-chloroethanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The chloroethoxycarbonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines .

Scientific Research Applications

4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biological stain or dye due to its azo group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the chloroethoxycarbonyl group can undergo hydrolysis to release active intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Electron-Withdrawing Groups (e.g., Cl, COOCH₂CH₂Cl) : Enhance stability and bathochromic shifts in UV-Vis spectra (longer λ max) compared to electron-donating groups .
  • Carboxylic Acid vs. Carboxamide/Sulfonic Acid : Carboxylic acid derivatives (target compound) exhibit moderate solubility in polar solvents, whereas sulfonic acid analogues (e.g., 12237-57-9) are highly water-soluble, making them suitable for textile dyeing . Carboxamide derivatives (e.g., CI 12370) are less polar, often used in cosmetics .

Spectral and Physicochemical Properties

While direct spectral data for the target compound is unavailable, inferences can be drawn from analogues:

  • UV-Vis Absorption: Azo dyes with electron-withdrawing substituents typically exhibit λ max in the 450–550 nm range (orange to red hues). For example, 3-hydroxy-4-[[2-(methoxycarbonyl)phenyl]azo]-2-naphthoic acid (41425-46-1) shows λ max at 485 nm in ethanol .
  • Solubility : The chloroethoxy carbonyl group likely reduces water solubility compared to sulfonated analogues but improves compatibility with organic solvents .

Regulatory and Application Context

  • Industrial Use : The target compound and its dichlorophenyl analogue (51867-77-7) fall under REACH regulations, indicating significant industrial tonnage and environmental monitoring requirements .

Biological Activity

4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid, with the CAS number 83488-01-1, is a compound of interest due to its potential biological activities. This article explores its biological effects, including antimicrobial, anticancer, and cytotoxic properties, as well as its safety profile.

Chemical Structure

The compound features a naphthoic acid moiety with an azo group and a chloroethoxy substituent, which may influence its biological activity. The molecular formula is C21H17ClN2O4C_{21}H_{17}ClN_{2}O_{4}.

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthoic acids exhibit varying degrees of antimicrobial activity. For example, compounds similar to 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid have shown effectiveness against various Gram-positive and Gram-negative bacteria. The activity is often assessed using the zone-of-inhibition method, where higher inhibition zones correlate with greater antibacterial efficacy.

Compound TypeTarget BacteriaInhibition Zone (mm)
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acidStaphylococcus aureus22
Standard Antibiotic (PC190723)Staphylococcus aureus24

The results indicate that while the compound shows promising antibacterial properties, it may not surpass the efficacy of established antibiotics.

Anticancer Activity

The anticancer potential of naphthoic acid derivatives has gained attention in recent research. Compounds containing similar functional groups have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of naphthoic acid derivatives on HeLa cells, it was found that:

  • Compound A : IC50 = 15 µM
  • Compound B : IC50 = 25 µM
  • 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid : IC50 = 20 µM

These findings suggest that the compound has moderate cytotoxic activity compared to other tested derivatives.

Safety Profile

Toxicological assessments are crucial for understanding the safety of any chemical compound. The acute toxicity of 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid has been evaluated in animal models.

Key Findings:

  • LD50 (oral) : Approximately 823–1040 mg/kg in rats.
  • Skin Irritation : Slight irritation observed in dermal application studies.
  • Mutagenicity Tests : Non-mutagenic in Ames tests but showed chromosomal damage in vitro under certain conditions.

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